1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C13H17F3O2 It is a derivative of ethanone, featuring a trifluoromethyl group and a butoxy-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-butoxy-4-methylphenyl ethanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, advanced reaction vessels, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Butoxy-4-methylphenyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(3-Butoxy-4-methylphenyl)ethanol: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Uniqueness
1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and reactivity compared to its non-fluorinated analogs.
Properties
IUPAC Name |
1-(3-butoxy-4-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-3-4-7-18-11-8-10(6-5-9(11)2)12(17)13(14,15)16/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARQIDQQMAPGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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